molecular formula C11H12N2 B13482545 2-[(1-Aminocyclopropyl)methyl]benzonitrile

2-[(1-Aminocyclopropyl)methyl]benzonitrile

Katalognummer: B13482545
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: IHPZAOQMXABGOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Aminocyclopropyl)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a cyclopropylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Aminocyclopropyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a cyclopropylamine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as nucleophilic substitution or cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1-Aminocyclopropyl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile ring or the cyclopropylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzonitrile ring.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted benzonitrile and cyclopropylamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(1-Aminocyclopropyl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(1-Aminocyclopropyl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: A simpler analog with a nitrile group attached to a benzene ring.

    2-Methylbenzonitrile: A methyl-substituted derivative of benzonitrile.

    Cyclopropylamine: A compound featuring a cyclopropyl group attached to an amine.

Uniqueness

2-[(1-Aminocyclopropyl)methyl]benzonitrile is unique due to the presence of both a benzonitrile group and a cyclopropylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

2-[(1-aminocyclopropyl)methyl]benzonitrile

InChI

InChI=1S/C11H12N2/c12-8-10-4-2-1-3-9(10)7-11(13)5-6-11/h1-4H,5-7,13H2

InChI-Schlüssel

IHPZAOQMXABGOO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CC=CC=C2C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.